molecular formula C29H20BrNO7 B11030598 ethyl 4-[3-(3-bromophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate

ethyl 4-[3-(3-bromophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate

Cat. No.: B11030598
M. Wt: 574.4 g/mol
InChI Key: JJYYJGBNPPQFRO-UHFFFAOYSA-N
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Description

  • Ethyl 4-[3-(3-bromophenyl)-1’,3’,4,6-tetraoxo-1’,3’,3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-5(3H)-yl]benzoate is a complex organic compound with a fused-ring system.
  • Its intricate structure includes a spirocyclic furo[3,4-c]pyrrole ring, a benzene ring, and a benzoate ester group.
  • The compound’s synthesis and biological activities have attracted scientific interest due to its potential applications.
  • Preparation Methods

    • The synthetic route involves several steps:

        Nitration: Start with 4-bromophenylacetone and perform nitration using a suitable reagent (e.g., nitric acid). This introduces the nitro group.

        Reduction: Convert the nitro group to an amine. This can be achieved through catalytic hydrogenation or other reduction methods.

        Bromination: Introduce the bromine atom at the desired position using a brominating agent.

    • Industrial production methods may vary, but optimizing yields and minimizing side reactions are crucial.
  • Chemical Reactions Analysis

      Oxidation: The compound may undergo oxidation reactions due to the presence of electron-rich heterocyclic rings.

      Reduction: Reduction of the nitro group to an amine is a key step in its synthesis.

      Substitution: The bromine atom allows for substitution reactions.

      Common Reagents and Conditions: Specific reagents and conditions depend on the reaction type. For example

      Major Products: The final product is ethyl 4-[3-(3-bromophenyl)-1’,3’,4,6-tetraoxo-1’,3’,3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-5(3H)-yl]benzoate.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, antitumor).

      Industry: Evaluate its use in materials science or as a precursor for drug development.

  • Mechanism of Action

    • The compound’s effects likely involve interactions with specific molecular targets.
    • Further research is needed to elucidate its precise mechanism, including pathways affected.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C29H20BrNO7

    Molecular Weight

    574.4 g/mol

    IUPAC Name

    ethyl 4-[1-(3-bromophenyl)-1',3',4,6-tetraoxospiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-5-yl]benzoate

    InChI

    InChI=1S/C29H20BrNO7/c1-2-37-28(36)15-10-12-18(13-11-15)31-26(34)21-22(27(31)35)29(38-23(21)16-6-5-7-17(30)14-16)24(32)19-8-3-4-9-20(19)25(29)33/h3-14,21-23H,2H2,1H3

    InChI Key

    JJYYJGBNPPQFRO-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC(=CC=C6)Br

    Origin of Product

    United States

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